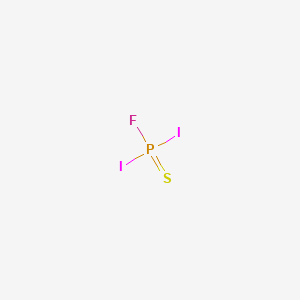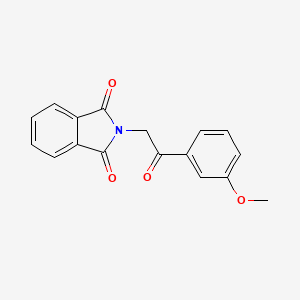silyl CAS No. 146758-82-9](/img/structure/B12550126.png)
[2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-1-en-1-yl)phenylsilyl is an organosilicon compound that features a cyclopentene ring attached to a phenyl group, which is further bonded to a dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenylsilyl typically involves the reaction of cyclopentadiene with phenyl(dimethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclopent-1-en-1-yl)phenylsilyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenylsilyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)phenylsilyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Cyclopent-1-en-1-yl)phenylsilyl exerts its effects involves interactions with various molecular targets and pathways. The dimethylsilyl group can form strong bonds with other atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A related compound with a cyclopentenone structure, used in various organic reactions.
tert-Butyldimethylsilyl chloride: Another organosilicon compound used as a protecting group in organic synthesis.
Triphenylmethane: A compound with a similar aromatic structure, used in the production of dyes and other materials.
Uniqueness
2-(Cyclopent-1-en-1-yl)phenylsilyl is unique due to its combination of a cyclopentene ring and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific structural and chemical properties.
Properties
CAS No. |
146758-82-9 |
|---|---|
Molecular Formula |
C13H17Si |
Molecular Weight |
201.36 g/mol |
InChI |
InChI=1S/C13H17Si/c1-14(2)13-10-6-5-9-12(13)11-7-3-4-8-11/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
CYQCFOOBNBXIRB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


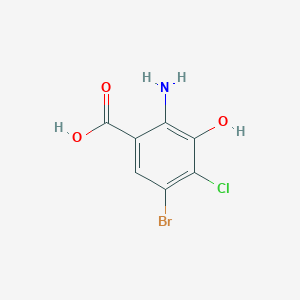

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

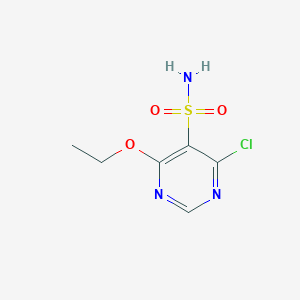
![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
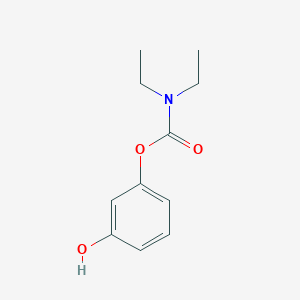
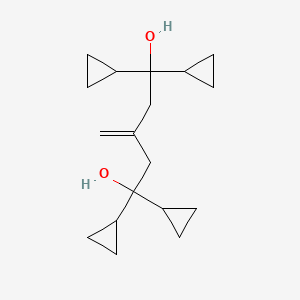
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
